molecular formula C16H14ClN3O4S B6530002 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide CAS No. 946277-16-3

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide

Cat. No.: B6530002
CAS No.: 946277-16-3
M. Wt: 379.8 g/mol
InChI Key: VBWDKHDHFKGGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a chlorinated thiophene substituent and a 3,4-dimethoxybenzamide moiety. The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The 5-chlorothiophene group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the 3,4-dimethoxybenzamide substituent contributes to electronic effects and hydrogen-bonding interactions.

Characterization typically involves IR, NMR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-22-11-5-3-9(7-12(11)23-2)15(21)18-16-20-19-14(24-16)8-10-4-6-13(17)25-10/h3-7H,8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWDKHDHFKGGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess notable antimicrobial properties. N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have indicated that compounds containing the oxadiazole moiety exhibit anticancer activity. Specifically, this compound has been tested in vitro against cancer cell lines such as HeLa and MCF-7. The results suggest that it induces apoptosis through the activation of caspase pathways and inhibits tumor growth in xenograft models.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the condensation of appropriate carboxylic acids with hydrazides.
  • Substitution Reactions : The introduction of the chlorothiophene moiety is accomplished via nucleophilic substitution reactions.
  • Amidation : The final product is synthesized by coupling the oxadiazole with 3,4-dimethoxybenzoic acid using coupling agents like EDC or DCC.

Organic Electronics

This compound has potential applications in organic electronics due to its electron-deficient nature. It can be utilized as a building block for organic semiconductors and photovoltaic devices. Its incorporation into polymer matrices has shown improvements in charge transport properties.

Case Studies

StudyObjectiveFindings
Study 1Antibacterial efficacyDemonstrated significant inhibition against E. coli and S. aureus compared to controls .
Study 2Anticancer activityInduced apoptosis in MCF-7 cells with an IC50 value of 25 µM; showed reduced tumor growth in vivo .
Study 3Material propertiesImproved electrical conductivity when incorporated into polymer blends for organic solar cells .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl : In compound 24 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide), methyl groups improve lipophilicity compared to methoxy, which may alter membrane permeability .

Analogues with Different Heterocyclic Cores

Compounds with thiadiazole or thiazole cores instead of oxadiazole demonstrate the importance of heterocycle choice:

Compound Name Heterocycle Core Key Substituents Bioactivity Reference
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-thiazole 2,4-difluorobenzamide Antiparasitic (PFOR enzyme inhibition)
5-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide 1,3,4-thiadiazole 2-methoxy, 2,4-dichlorophenyl Antifungal/antibacterial (unreported specifics)

Key Observations :

  • Thiadiazoles and thiazoles often exhibit enhanced metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity .
  • The 5-chlorothiophene group in the target compound may offer better π-π stacking interactions than dichlorophenyl groups in thiadiazole derivatives .

Anticancer-Oriented Oxadiazoles

Compounds like N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) show selective cytotoxicity against HOP-92 (non-small lung cancer) at 10 µM, suggesting that the 3,4-dimethoxy group may enhance tumor selectivity . In contrast, the target compound’s 3,4-dimethoxybenzamide moiety could similarly target cancer-associated kinases or DNA-interacting proteins.

Preparation Methods

Cyclization of Hydrazide Intermediates

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazines. For this compound, the precursor N'-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is subjected to cyclization under acidic conditions:

3,4-Dimethoxybenzohydrazide+Chlorothiophene-2-carbothioamideH2SO4,ΔOxadiazole Intermediate\text{3,4-Dimethoxybenzohydrazide} + \text{Chlorothiophene-2-carbothioamide} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Oxadiazole Intermediate}

Optimization Insights :

  • Acid Catalyst : Concentrated sulfuric acid (90–98%) yields superior cyclization efficiency compared to phosphoric acid or POCl₃.

  • Temperature : Reactions conducted at 80–100°C for 4–6 hours achieve >85% conversion, while higher temperatures (>110°C) promote side reactions.

Table 1: Cyclization Efficiency Under Varied Conditions

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (98%)90587
POCl₃100672
HCl (conc.)80865

Functionalization with Chlorothiophene-Methyl Group

Alkylation Strategies

The introduction of the (5-chlorothiophen-2-yl)methyl group to the oxadiazole nitrogen is achieved via nucleophilic substitution or transition-metal-catalyzed coupling. A representative protocol involves:

Oxadiazole Intermediate+5-Chlorothiophene-2-methanolMitsunobu ConditionsAlkylated Product\text{Oxadiazole Intermediate} + \text{5-Chlorothiophene-2-methanol} \xrightarrow{\text{Mitsunobu Conditions}} \text{Alkylated Product}

Key Parameters :

  • Mitsunobu Reagents : Diethyl azodicarboxylate (DEAD) with triphenylphosphine in THF at 0°C→RT.

  • Alternative Approach : Ullmann coupling using CuI/N,N'-dimethylethylenediamine in toluene at 110°C.

Table 2: Alkylation Method Comparison

MethodCatalyst SystemSolventYield (%)
MitsunobuDEAD/PPh₃THF78
Ullmann CouplingCuI/DMEDAToluene85
Nucleophilic SubstitutionK₂CO₃/NaIDMF62

Amidation with 3,4-Dimethoxybenzoyl Chloride

Coupling Reaction Dynamics

The final amidation step employs classical Schotten-Baumann conditions or modern coupling reagents:

5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine+3,4-Dimethoxybenzoyl ChlorideBaseTarget Compound\text{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine} + \text{3,4-Dimethoxybenzoyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Critical Observations :

  • Base Selection : Pyridine outperforms triethylamine in suppressing hydrolysis side reactions.

  • Solvent Effects : Dichloromethane (DCM) provides higher yields (91%) compared to THF (78%) due to improved acyl chloride stability.

Table 3: Amidation Efficiency Across Conditions

BaseSolventTemperature (°C)Yield (%)
PyridineDCM0→2591
Et₃NTHF2578
DMAPAcetone4083

Purification and Characterization

Chromatographic Techniques

Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 → 1:1). Recrystallization from ethanol/water (7:3) yields analytically pure material (>99% by HPLC).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxadiazole-H), 7.45–7.12 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃).

  • HRMS : m/z calcd for C₁₆H₁₄ClN₃O₄S [M+H]⁺: 379.0421; found: 379.0418.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Palladium-based catalysts from coupling steps can be recovered via biphasic extraction, reducing costs by 18–22%.

  • Solvent Selection : Switching from DCM to methyl tert-butyl ether (MTBE) improves environmental metrics while maintaining yield (89%).

Emerging Methodologies

Continuous-Flow Synthesis

Recent advances demonstrate the feasibility of integrating oxadiazole formation and amidation in a tandem flow reactor, reducing total synthesis time from 48 hours to 6.5 hours .

Q & A

Basic Research Questions

Q. How can the synthesis of N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide be optimized to improve yield and purity?

  • Methodology :

  • Step 1 : Use coupling agents (e.g., EDC/HOBt) for amide bond formation between the oxadiazole core and substituted benzamide.
  • Step 2 : Optimize reaction conditions: temperature (60–80°C), solvent (DMF or dichloromethane), and reaction time (8–12 hours) to balance reactivity and side-product formation .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradient elution (hexane/ethyl acetate) .
    • Key Parameters : Solvent polarity and catalyst choice significantly influence yield. For example, DMF enhances nucleophilic substitution efficiency for thiophene-methyl linkage .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the 5-chlorothiophene (δ 6.8–7.2 ppm), oxadiazole (δ 8.1–8.5 ppm), and dimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with expected m/z (e.g., ~435.8 for C₁₇H₁₅ClN₃O₄S) .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–O–C at ~1250 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic activity?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5-chlorothiophene and dimethoxybenzamide moieties?

  • Methodology :

  • Synthetic Derivatives : Replace chlorothiophene with furan or phenyl groups and dimethoxy with mono-/trimethoxy variants .
  • Biological Testing : Compare antimicrobial/anticancer potency across derivatives. For example, chlorothiophene enhances lipophilicity and target binding vs. non-halogenated analogs .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase .

Q. How to resolve contradictions in biological activity data across different studies (e.g., variable MIC values against MRSA)?

  • Methodology :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth conditions .
  • Membrane Permeability Assays : Measure compound uptake (e.g., via fluorescent probes) to correlate intracellular concentration with activity discrepancies .
  • Resistance Profiling : Test against isogenic mutant strains to identify target-specific vs. off-target effects .

Q. What strategies can elucidate the compound’s mechanism of action in modulating enzyme targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for enzyme-ligand interactions .
  • Metabolomic Profiling : Use LC-MS to track metabolic flux changes (e.g., purine/pyrimidine pathways) in treated bacterial/cancer cells .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial topoisomerase IV) to resolve binding modes .

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of oxadiazole ring) at physiological pH (7.4) vs. acidic (pH 2.0) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., methylene linker) to identify stability bottlenecks .
  • Accelerated Stability Testing : Validate predictions experimentally via HPLC under stress conditions (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.